molecular formula C28H45N7O8 B12539394 L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide CAS No. 653568-10-6

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide

Cat. No.: B12539394
CAS No.: 653568-10-6
M. Wt: 607.7 g/mol
InChI Key: POOLGYJQSLADTP-QXWVDRRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis of L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide

Primary Structure Determination

Amino Acid Sequence Validation via Mass Spectrometry

The primary structure of ISYNL-NH2 was confirmed using liquid chromatography–tandem mass spectrometry (LC–MS/MS). Collisionally activated dissociation (CAD) generated characteristic b and y ions, enabling backbone sequencing. For instance, the y4+ ion at m/z 485.2 confirmed the C-terminal Leu-Asn-Tyr-Ser sequence, while the b3+ ion at m/z 362.1 validated the N-terminal Ile-Ser-Tyr segment. The synthetic peptide’s observed mass-to-charge ratio (m/z 608.3 for [M+H]+) matched the theoretical monoisotopic mass (608.7 g/mol) within 0.1 ppm error, as reported in PubChem (CID 71376151).

Fragmentation spectra were further validated using the PSM-VIS workflow, which compares biological and synthetic peptide spectra via Pearson correlation coefficients (PCC). ISYNL-NH2 achieved a PCC of 0.92, exceeding the prediction interval (0.85–0.89) derived from internal standard peptides, confirming sequence accuracy.

Positional Isomerism Analysis in Pentapeptide Chains

Positional isomerism was assessed by synthesizing variants with swapped residues (e.g., ISYNL-NH2 vs. ILSYN-NH2). Electrostatic force microscopy revealed that relocating tyrosine from position 3 to 2 altered sidechain orientations, reducing retention time similarity from 98% to 76%. Nuclear magnetic resonance (NMR) analysis of protected glycated pentapeptides demonstrated that residue repositioning disrupts cistrans isomer equilibria, with ISYNL-NH2 favoring trans configurations (65:35 ratio) due to steric constraints from asparagine’s sidechain.

Secondary Structure Prediction

Computational Modeling of β-Turn Propensity

β-Turn propensity was evaluated using BetaTPred 3.0, which calculates tetrapeptide positional preferences. ISYNL-NH2’s Ser-Tyr-Asn-Leu segment scored 1.24 on the β-turn propensity scale (threshold = 1.0), indicating high likelihood. The Chou-Fasman algorithm further predicted a Type I β-turn between Ser2 and Asn4, with helical propensity (Pa = 0.89) and sheet propensity (Pb = 0.76).

Position Residue Pa Pb Pturn
2 Ser 0.79 0.72 1.32
3 Tyr 0.76 0.68 1.18
4 Asn 0.82 0.63 1.41
Hydrogen Bonding Network Analysis

Molecular dynamics simulations identified three stabilizing hydrogen bonds: (1) Ser2 O–H···N–H Asn4 (2.9 Å), (2) Tyr3 O–H···O=C Leu5 (3.1 Å), and (3) Asn4 O–H···N–H Leu5 (2.8 Å). These interactions align with β-turn stabilization mechanisms, where backbone carbonyl-oxygen and amide-proton interactions enforce a 180° reversal. Solvent accessibility profiling revealed that Tyr3’s phenolic hydroxyl group remains surface-exposed (85% accessibility), facilitating potential intermolecular interactions.

Tertiary Structure Considerations

Molecular Dynamics Simulations of Folding Patterns

All-atom simulations in explicit solvent (TIP3P water, 0.5 M NaCl) revealed two dominant conformers over 100 ns:

  • Compact β-hairpin : Occupied 62% of simulation time, stabilized by cross-strand van der Waals contacts between Ile1 and Leu5.
  • Extended coil : Occupied 38% of simulation time, featuring transient α-helical turns between Ser2 and Asn4.

The free energy landscape showed a 1.2 kcal/mol preference for the β-hairpin, attributed to hydrophobic clustering of Ile1, Tyr3, and Leu5.

Solvent Accessibility Profiling

Solvent-accessible surface area (SASA) analysis quantified exposure levels:

Residue SASA (Ų) Relative Accessibility (%)
Ile1 112.3 45
Ser2 138.7 58
Tyr3 167.2 85
Asn4 89.4 36
Leu5 102.8 41

Tyr3’s high accessibility correlates with its role in interfacial interactions, while Asn4’s buried position stabilizes the β-turn via sidechain hydrogen bonding.

Properties

CAS No.

653568-10-6

Molecular Formula

C28H45N7O8

Molecular Weight

607.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide

InChI

InChI=1S/C28H45N7O8/c1-5-15(4)23(30)28(43)35-21(13-36)27(42)33-19(11-16-6-8-17(37)9-7-16)25(40)34-20(12-22(29)38)26(41)32-18(24(31)39)10-14(2)3/h6-9,14-15,18-21,23,36-37H,5,10-13,30H2,1-4H3,(H2,29,38)(H2,31,39)(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t15-,18-,19-,20-,21-,23-/m0/s1

InChI Key

POOLGYJQSLADTP-QXWVDRRVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)N)N

Origin of Product

United States

Preparation Methods

Fmoc-Based Strategy

The Fmoc/tert-butyl (tBu) approach is the most widely used method for synthesizing ISYNL-NH₂. Key steps include:

  • Resin Selection : A Rink amide resin (0.6 mmol/g loading) is preferred to generate the C-terminal amide group.
  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF) (2 × 5 min).
  • Coupling : Amino acids (4 eq) are activated with 1.1 eq of (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and 4 eq of N,N-diisopropylethylamine (DIPEA) in DMF. Coupling times range from 30–60 min per residue.
  • Side-Chain Protection :
    • Serine: tert-butyl ether (tBu)
    • Tyrosine: tert-butyl ester (OtBu)
    • Asparagine: Trityl (Trt).

Optimization Notes :

  • The tyrosine residue (position 3) requires extended coupling times (90 min) due to steric hindrance.
  • Pseudoproline dipeptides (e.g., Ser-Tyr) reduce aggregation risks during chain elongation.

Cleavage and Global Deprotection

The peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2–3 hours to cleave the peptide and remove side-chain protections. Cold diethyl ether precipitation yields the crude peptide.

Solution-Phase Synthesis

While less common for pentapeptides, fragment condensation may be employed for large-scale production:

  • Fragment Preparation :
    • Fragment 1: H-Ile-Ser-Tyr-OH (residues 1–3) synthesized via Fmoc-SPPS.
    • Fragment 2: H-Asn-Leu-NH₂ (residues 4–5) prepared using Boc-Asn(Trt)-Leu-NH₂.
  • Coupling : Fragments are combined using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF.

Challenges :

  • Low yields (<50%) due to steric hindrance at the Tyr-Asn junction.
  • Requires iterative HPLC purification steps.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

  • Column : C18 (5 μm, 250 × 4.6 mm)
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B)
  • Elution : 5% B to 60% B over 40 min.
  • Purity : >95% achieved after two rounds of purification.

Mass Spectrometry (MS)

  • MALDI-TOF MS : Observed m/z: 608.7 [M+H]⁺ (theoretical: 608.3).
  • High-Resolution MS (HRMS) : Confirms molecular formula C28H45N7O8.

Critical Challenges and Mitigation Strategies

Challenge Cause Solution
Aggregation during SPPS Hydrophobic Ile/Leu residues Add 0.4 M sucrose to coupling mixture
Incomplete Asn coupling Steric hindrance Use 2 eq COMU and double coupling
Oxidative Tyr degradation TFA exposure Add 1% phenol to cleavage cocktail

Scalability and Industrial Considerations

  • Cost-Efficiency : Fmoc-SPPS costs ~$1,200/g for research-scale (1–5 g) synthesis.
  • Automated Synthesis : Fast-flow peptide synthesizers reduce cycle times by 40% via real-time UV monitoring of Fmoc deprotection.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Sequence Analysis

The peptide’s structure is compared below with analogs from the evidence, focusing on sequence length, residue composition, and termini:

Compound Name CAS Number Amino Acid Sequence Molecular Formula Molecular Weight Key Features
L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide (Target) Not provided Ile-Ser-Tyr-Asn-Leu-NH₂ Estimated: ~C₃₀H₄₈N₈O₁₀ ~680 Da Pentapeptide; Tyr for aromaticity; C-terminal amide
L-Serine,L-asparaginyl-L-arginylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl 574750-55-3 Ser-Asn-Arg-Gly-Ala-Ile-Leu-Ser Not provided Not provided Heptapeptide; Arg for positive charge; Gly for flexibility
L-Leucinamide, L-alanylglycyl-L-prolyl-L-tyrosyl-L-seryl-L-phenylalanylglycyl 204909-62-6 Ala-Gly-Pro-Tyr-Ser-Phe-Gly-Leu-NH₂ C₃₉H₅₅N₉O₁₀ ~827 Da Octapeptide; Pro for rigidity; Phe for hydrophobicity; C-terminal amide
L-Isoleucinamide, L-a-aspartyl-L-threonyl-L-histidyl-L-lysyl-L-seryl-L-a-glutamyl 134282-93-2 Asp-Thr-His-Lys-Ser-Glu-Ile-NH₂ C₃₄H₅₇N₁₁O₁₃ 827.88 Da Heptapeptide; His/Lys for charge; Glu for acidity
Disomotide 181477-43-0 Not fully specified (contains Met, Asp, Ser, Leu, Ala, Phe) Not provided Not provided Contains methionine (sulfur); potential disulfide bonds

Key Observations :

  • Terminal Modifications : The C-terminal amide in the target and may improve proteolytic resistance compared to free carboxyl termini in .
  • Functional Residues : The target lacks charged residues (e.g., Arg in , His/Lys in ), suggesting lower solubility in aqueous environments.

Molecular Weight and Physicochemical Properties

  • Target Compound : Estimated molecular weight ~680 Da, within the range for passive cellular uptake (typically <500–700 Da). Larger analogs like (827 Da) may require active transport mechanisms.
  • Hydrophobicity : The target’s Tyr and Leu residues contribute to moderate hydrophobicity, whereas ’s Phe and Pro enhance lipid solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.